molecular formula C6H13NO4 B13061225 (2S,3S,4R,5R)-2,3,4-Trihydroxy-5-hydroxymethyl-piperidine CAS No. 349488-47-7

(2S,3S,4R,5R)-2,3,4-Trihydroxy-5-hydroxymethyl-piperidine

Cat. No.: B13061225
CAS No.: 349488-47-7
M. Wt: 163.17 g/mol
InChI Key: BHOYFRIRWXBNHP-ZXXMMSQZSA-N
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Description

(2S,3S,4R,5R)-2,3,4-Trihydroxy-5-hydroxymethyl-piperidine is a stereoisomeric compound with a piperidine ring substituted with multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R,5R)-2,3,4-Trihydroxy-5-hydroxymethyl-piperidine can be achieved through several stereoselective synthetic routes. One common method involves the protection of hydroxyl groups followed by selective deprotection and functional group transformations. For instance, starting from diaceton-D-glucose, the hydroxyl groups can be protected as benzyl ethers, followed by selective deprotection and subsequent transformations to introduce the piperidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, can significantly impact the efficiency of the synthesis. Industrial methods may also include purification steps such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R,5R)-2,3,4-Trihydroxy-5-hydroxymethyl-piperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as tosyl chloride or mesyl chloride to form tosylates or mesylates, which can then be displaced by nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can regenerate the hydroxyl groups. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2S,3S,4R,5R)-2,3,4-Trihydroxy-5-hydroxymethyl-piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3S,4R,5R)-2,3,4-Trihydroxy-5-hydroxymethyl-piperidine involves its interaction with specific molecular targets, such as enzymes. For example, as a glycosidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition can lead to therapeutic effects in conditions where the regulation of carbohydrate metabolism is beneficial .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S,4R,5R)-2,3,4-Trihydroxy-5-hydroxymethyl-piperidine is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups on a piperidine ring. This unique structure allows it to interact with biological molecules in a specific manner, making it a valuable compound in research and therapeutic applications.

Properties

CAS No.

349488-47-7

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

(2S,3S,4R,5R)-5-(hydroxymethyl)piperidine-2,3,4-triol

InChI

InChI=1S/C6H13NO4/c8-2-3-1-7-6(11)5(10)4(3)9/h3-11H,1-2H2/t3-,4-,5+,6+/m1/s1

InChI Key

BHOYFRIRWXBNHP-ZXXMMSQZSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@@H](N1)O)O)O)CO

Canonical SMILES

C1C(C(C(C(N1)O)O)O)CO

Origin of Product

United States

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